3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione is an organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 2-(N-methylanilino)ethyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(N-methylanilino)ethylamine and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Condensation Reaction: The 2-(N-methylanilino)ethylamine is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the N-methylanilino group.
Scientific Research Applications
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(N-methylanilino)ethanol: A related compound with a similar N-methylanilino group but different core structure.
N-methyl-N-phenylethanolamine: Another compound with a similar N-methylanilino group but different functional groups.
Uniqueness
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19(13-7-3-2-4-8-13)11-12-20-16(21)14-9-5-6-10-15(14)18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYEXSWEWUXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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